molecular formula C10H13BrN2O B2982390 N-(4-bromophenyl)-2-(ethylamino)acetamide CAS No. 730997-94-1

N-(4-bromophenyl)-2-(ethylamino)acetamide

Cat. No.: B2982390
CAS No.: 730997-94-1
M. Wt: 257.131
InChI Key: NNHHHIOJLWFPBX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(ethylamino)acetamide is a chemical compound characterized by its bromophenyl group and ethylamino functionality

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylamine and ethyl chloroacetate.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the ethyl chloroacetate with 4-bromophenylamine under basic conditions.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled.

  • Continuous Process: Some industrial setups use a continuous process for higher efficiency and consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 4-bromophenyl-2-ethanamidoacetate.

  • Reduction Products: 4-bromophenylethylamine.

  • Substitution Products: 4-hydroxyphenyl-2-ethanamidoacetate, 4-aminophenyl-2-ethanamidoacetate.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(ethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the ethylamino group can influence the compound's solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromophenyl-2-methylaminoacetamide: Similar structure but with a methylamino group instead of ethylamino.

  • 4-Bromophenyl-2-aminopropanamide: Contains an amino group instead of ethylamino.

Uniqueness: N-(4-bromophenyl)-2-(ethylamino)acetamide is unique due to its specific ethylamino group, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

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Properties

IUPAC Name

N-(4-bromophenyl)-2-(ethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-12-7-10(14)13-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHHIOJLWFPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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